molecular formula C14H26N2O2 B6220106 tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate CAS No. 2757961-37-6

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

Cat. No.: B6220106
CAS No.: 2757961-37-6
M. Wt: 254.4
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Description

tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, using tert-butyl chloride and a strong base like sodium hydride.

    Formation of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The molecular pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate: Unique due to its specific combination of functional groups and stereochemistry.

    tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylazetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclopropyl and a piperidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

2757961-37-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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